7-butyl-2-(3-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
7-butyl-2-(3-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring fused with a triazolo-pyrimidine scaffold. Such structures are often explored for their potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Properties
IUPAC Name |
11-butyl-4-pyridin-3-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O/c1-2-3-8-22-9-6-14-13(16(22)24)11-19-17-20-15(21-23(14)17)12-5-4-7-18-10-12/h4-7,9-11H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPWWPWAOFCWED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CC2=C(C1=O)C=NC3=NC(=NN23)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-butyl-2-(3-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring, which can be achieved through various methods such as the Hantzsch pyridine synthesis.
Formation of the Triazolo-Pyrimidine Scaffold: The pyridine derivative is then subjected to cyclization reactions to form the triazolo-pyrimidine scaffold. This step often involves the use of hydrazine derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazolo-pyrimidine scaffold, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the triazolo-pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted triazolo-pyrimidine derivatives.
Scientific Research Applications
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 7-butyl-2-(3-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions that include the formation of triazole and pyrimidine rings. The structural modifications in the pyridine and triazole moieties can significantly influence the biological activity of the compound.
Recent studies have demonstrated that variations in substituents at specific positions can enhance the efficacy against certain biological targets. For instance, substituting different alkyl or aryl groups can lead to improved inhibition of specific enzymes or receptors involved in disease processes .
Biomedical Applications
Anticancer Activity
One of the most promising applications of this compound is in cancer therapy. Research indicates that derivatives of pyrido-triazoles exhibit potent anticancer properties by targeting various signaling pathways involved in tumor growth and metastasis. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic markers .
Antimicrobial Properties
Another significant application is its antimicrobial activity. Compounds with similar structures have been reported to possess antibacterial and antifungal properties. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways . This suggests that this compound could be explored further for developing new antimicrobial agents.
Neuroprotective Effects
Research has also identified potential neuroprotective effects of pyrido-triazole derivatives. These compounds may protect neuronal cells from oxidative stress and excitotoxicity, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
Several case studies highlight the effectiveness of pyrido-triazole derivatives:
- Inhibition of ThyX Enzyme : A study demonstrated that specific modifications to the pyrido-triazole structure could enhance inhibition of the ThyX enzyme in bacteria, which is crucial for DNA synthesis . This finding underscores the potential for developing novel antibiotics based on this scaffold.
- Cancer Cell Line Studies : In another case study focused on various cancer cell lines (e.g., breast and lung cancer), derivatives showed significant cytotoxic effects with IC50 values in low micromolar ranges. The study attributed these effects to the compound's ability to induce apoptosis through intrinsic pathways .
Mechanism of Action
The mechanism of action of 7-butyl-2-(3-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar scaffold, known for its anti-cancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A closely related compound used in the development of adenosine receptor antagonists.
Uniqueness
7-butyl-2-(3-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its butyl and pyridyl groups contribute to its binding affinity and selectivity towards molecular targets, making it a valuable compound in drug discovery and development.
Biological Activity
The compound 7-butyl-2-(3-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one belongs to a class of nitrogen-containing heterocycles that have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, particularly focusing on its anticancer and antimicrobial properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include cyclization and substitution processes. For instance, derivatives of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines can be synthesized through the reaction of appropriate pyridine derivatives with triazole precursors. The specific synthesis pathway for 7-butyl-2-(3-pyridyl) derivatives has been documented in various studies .
Anticancer Activity
Recent studies have indicated that compounds within the triazolo-pyrimidine family exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro studies demonstrated that related compounds showed IC50 values ranging from 0.24 μM to 13.1 μM against human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways such as the ERK signaling pathway, leading to reduced cell proliferation and induced apoptosis in cancer cells .
Antimicrobial Activity
The antimicrobial properties of similar heterocycles have also been explored:
- Compounds based on the triazolo-pyrimidine scaffold have shown promising results against various bacterial strains. For example, certain derivatives exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria .
- The presence of multiple nitrogen atoms in their structure is believed to enhance their interaction with microbial targets .
Research Findings and Case Studies
| Compound | Activity Type | IC50 Value | Cell Line/Pathogen |
|---|---|---|---|
| H12 | Anticancer | 9.47 μM | MGC-803 |
| H12 | Anticancer | 9.58 μM | HCT-116 |
| H12 | Anticancer | 13.1 μM | MCF-7 |
| Compound A | Antimicrobial | N/A | Staphylococcus aureus |
| Compound B | Antimicrobial | N/A | Escherichia coli |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
